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Compound of Interest

Compound Name: Bis(ethylmethylamino)silane

Cat. No.: B6360028

This technical support center provides troubleshooting guidance and frequently asked
guestions (FAQs) for researchers, scientists, and drug development professionals working with
Silicon Nitride (SiN) film deposition using Bis(ethylmethylamino)silane (BEMAS) as a
precursor. The focus is on identifying and mitigating carbon impurities in the deposited films.

Frequently Asked Questions (FAQSs)

Q1: What is the primary source of carbon impurities when depositing SiN films with BEMAS?

The BEMAS precursor, with its chemical structure SiH2(N(CHs)(CzHs))z2, contains ethyl and
methyl groups, which are the main sources of carbon. During the deposition process,
incomplete reaction and dissociation of these organic ligands can lead to the incorporation of
carbon atoms into the growing SiN film.

Q2: How does the deposition temperature affect carbon incorporation in SiN films?

Deposition temperature is a critical parameter. Generally, higher deposition temperatures
provide more thermal energy for the precursor molecules to react completely. This enhanced
reaction efficiency helps in the effective removal of carbon-containing byproducts, thus
reducing carbon impurities in the film. Conversely, deposition at lower temperatures can lead to
higher carbon content due to incomplete precursor dissociation. For instance, studies on similar
organosilane precursors have shown that films deposited at temperatures below 200°C tend to
contain more organic moieties, while those deposited above 200°C show stronger Si-N

bonding and reduced carbon.[1]
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Q3: Can plasma treatment help in reducing carbon content?

Yes, plasma treatment is a highly effective method for reducing carbon impurities. Using a
plasma of reactive gases like nitrogen (N2), ammonia (NHs), or hydrogen (Hz) can significantly
impact the film's composition.[1] NHs plasma, in particular, has been shown to be effective in
removing carbon.[2] The reactive species in the plasma can break down the carbon-containing
fragments from the precursor and facilitate their removal as volatile byproducts.

Q4: What is the role of the co-reactant gas in controlling carbon impurities?

The choice of co-reactant gas is crucial. While BEMAS can be used with various nitrogen
sources, using a reactive nitrogen species from a plasma source (like N2 or NHs plasma) is
generally more effective at reducing carbon than using N2 gas alone. For example, in plasma-
enhanced atomic layer deposition (PEALD) with a similar precursor, changing the plasma
condition from an N2/Ar plasma to an NHs/Ar plasma drastically reduced the carbon-to-silicon
ratio in the deposited films.[1]

Q5: Are there alternative precursors to BEMAS for depositing low-carbon SiN films?

Yes, if minimizing carbon content is a primary concern, several alternative precursors can be
considered. Chlorosilanes, such as hexachlorodisilane (HCDS), are a class of precursors that
do not contain carbon and can be used to deposit carbon-free SiN films, although they may
require higher deposition temperatures. Other organosilane precursors with different ligand
structures might also offer lower carbon incorporation depending on the specific deposition
process.

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving issues related to high
carbon content in your SiN films.

Issue: High carbon concentration detected in the SiN film.

Below is a workflow to help you troubleshoot this issue.
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High Carbon Content Detected

Step 1: Review Deposition Parameters

Action: Increase Temperature

Step 2: Evaluate Plasma Process
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(e.g., Chlorosilane) Precursors

Carbon Content Reduced
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Caption: Troubleshooting workflow for reducing carbon in SiN films.
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Data on Deposition Parameters and Carbon Content

The following table summarizes the general effects of key deposition parameters on carbon
concentration in SiN films grown from organosilane precursors. Specific quantitative values can

vary significantly based on the deposition system and other process variables.

Parameter

Change

Effect on Carbon
Content

Rationale

Deposition

Temperature

Increase

Decrease

Provides more energy
for complete precursor
reaction and

byproduct removal.[3]

Plasma Power

Increase

Decrease

Higher power leads to
more efficient
dissociation of
precursor molecules
and reactive nitrogen
species, aiding in

carbon removal.[4]

Co-reactant Gas

Switch from Nz to
NH3z/Hz2 Plasma

Significant Decrease

NHs and Hz plasmas
provide reactive
hydrogen and nitrogen
species that readily
react with carbon-
containing fragments
to form volatile
byproducts.[1][2]

A lower flow rate can
ensure more efficient
reaction of the

precursor on the

Precursor Flow Rate Decrease Decrease
substrate surface,
preventing the
incorporation of
unreacted molecules.
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Experimental Protocols

Protocol 1: Carbon Reduction using Ammonia (NHs) Plasma Treatment

This protocol describes a general procedure for reducing carbon content in SiN films using an
in-situ NHs plasma treatment during a Plasma-Enhanced Chemical Vapor Deposition (PECVD)
or Plasma-Enhanced Atomic Layer Deposition (PEALD) process.

o Chamber Preparation: Ensure the deposition chamber is clean and has reached the desired
base pressure.

e Substrate Loading: Load the substrate and heat it to the target deposition temperature (e.g.,
250-400°C).

e Deposition Cycle (for PEALD): a. Introduce the BEMAS precursor into the chamber for a set
pulse time. b. Purge the chamber with an inert gas (e.g., Ar, N2) to remove unreacted
precursor and byproducts. c. Introduce NHs gas and ignite the plasma for a set time. The
plasma helps to both provide reactive nitrogen for SiN formation and remove carbon ligands.
d. Purge the chamber again with the inert gas. e. Repeat for the desired number of cycles.

e Deposition (for PECVD): a. Continuously flow BEMAS and NHs (along with a carrier gas like
Ar) into the chamber. b. Ignite the plasma to initiate the deposition process. The presence of
NHs plasma will aid in reducing carbon incorporation during film growth.

o Post-Deposition Analysis: After deposition, analyze the film composition using techniques
like X-ray Photoelectron Spectroscopy (XPS) or Secondary lon Mass Spectrometry (SIMS)
to quantify the carbon content.

Logical Relationships

The diagram below illustrates the relationship between key deposition inputs and the resulting
film characteristics, with a focus on achieving low carbon content.
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Caption: Relationship between deposition inputs and film characteristics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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